3-Acetoxybenzylamine 4-toluenesulphonate
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Overview
Description
3-Acetoxybenzylamine 4-toluenesulphonate is a chemical compound with the molecular formula C16H19NO4S. It is commonly used in pharmaceutical testing and research due to its unique properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetoxybenzylamine 4-toluenesulphonate typically involves the sulfonylation (tosylation) of alcohols. One common method includes the reaction of primary and secondary alcohols with toluenesulfonic acid anhydride in the presence of a catalyst such as ytterbium (III) trifluoromethanesulfonate. This reaction is carried out under neutral and mild conditions, and the product is purified using short column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonylation processes. These processes often use automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Acetoxybenzylamine 4-toluenesulphonate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Acetoxybenzylamine 4-toluenesulphonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the preparation of sulfonamides and sulfonate esters.
Biology: It is used in biochemical assays to study enzyme activity and protein interactions.
Medicine: It is used in pharmaceutical research to develop new drugs and study their mechanisms of action.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Acetoxybenzylamine 4-toluenesulphonate involves its interaction with specific molecular targets and pathways. For example, in biochemical assays, it may inhibit or activate certain enzymes by binding to their active sites. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Acetoxybenzylamine hydrochloride
- 4-Toluenesulfonamide
- Benzylamine 4-toluenesulphonate
Uniqueness
3-Acetoxybenzylamine 4-toluenesulphonate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it may offer advantages in terms of stability, solubility, and reactivity under certain conditions.
Properties
IUPAC Name |
[3-(aminomethyl)phenyl] acetate;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.C7H8O3S/c1-7(11)12-9-4-2-3-8(5-9)6-10;1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,6,10H2,1H3;2-5H,1H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDZAZCARGZDNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(=O)OC1=CC=CC(=C1)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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